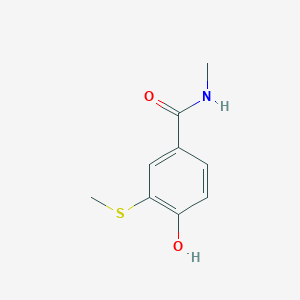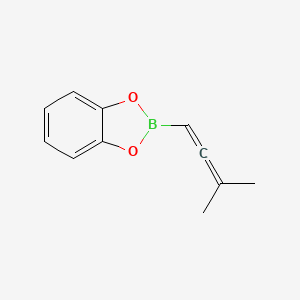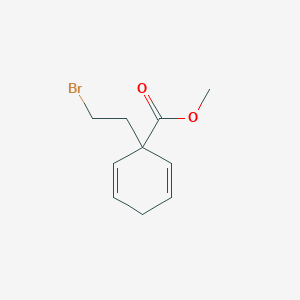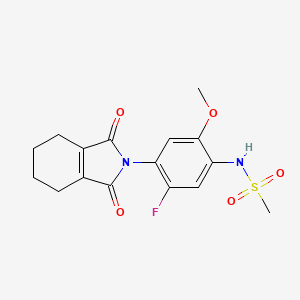
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic structure, followed by the introduction of the methanesulfonamide group and the fluorine atom. Common reagents used in these reactions include methanesulfonyl chloride, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its intended applications.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: As a sulfonamide derivative, it may exhibit antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound’s chemical properties may make it suitable for use in various industrial processes, such as the production of specialty chemicals or materials.
作用机制
The mechanism of action of Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- involves its interaction with specific molecular targets. In the case of its potential antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria, a mechanism similar to other sulfonamide antibiotics. This inhibition disrupts bacterial growth and replication, leading to their eventual death.
相似化合物的比较
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.
Fluorobenzene Derivatives: Compounds with a fluorinated aromatic ring, similar to the fluorinated structure in Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-.
Uniqueness
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is unique due to its combination of a methanesulfonamide group, a fluorinated aromatic ring, and a hexahydroisoindole moiety. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
属性
CAS 编号 |
134882-53-4 |
|---|---|
分子式 |
C16H17FN2O5S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-5-fluoro-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H17FN2O5S/c1-24-14-8-13(11(17)7-12(14)18-25(2,22)23)19-15(20)9-5-3-4-6-10(9)16(19)21/h7-8,18H,3-6H2,1-2H3 |
InChI 键 |
NOKRWHGLDGSBJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C)F)N2C(=O)C3=C(C2=O)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


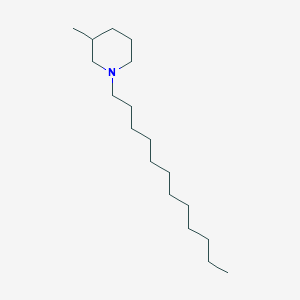
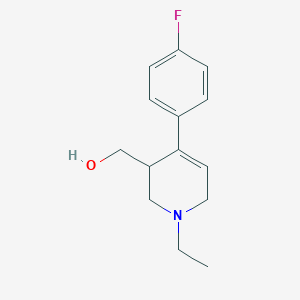
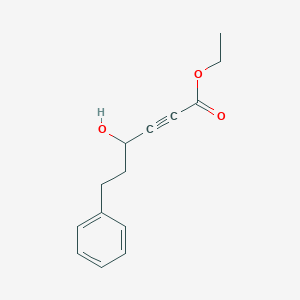
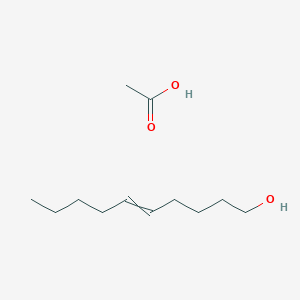
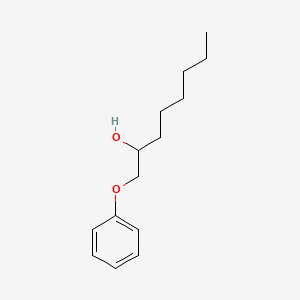
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
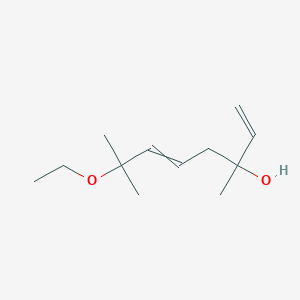
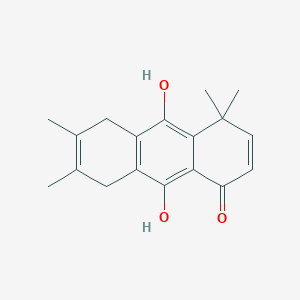
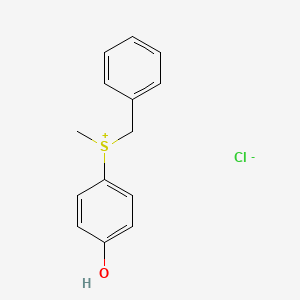
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
